molecular formula C17H18ClN3O2 B2893846 (E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol CAS No. 305352-23-2

(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol

Cat. No.: B2893846
CAS No.: 305352-23-2
M. Wt: 331.8
InChI Key: MBKIYLIWUOTXNT-XDHOZWIPSA-N
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Description

(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Analysis

The structural properties of compounds closely related to (E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol have been explored through crystallographic studies. For example, Little, Jenkins, and Vaughan (2008) investigated the crystal structures of similar compounds using X-ray diffraction analysis, which provides valuable insights into molecular geometry and conformation (Little, Jenkins, & Vaughan, 2008).

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of novel derivatives that include structures similar to the target compound and their potential antimicrobial activities. Bektaş et al. (2007) synthesized various derivatives and evaluated their antimicrobial efficacy, contributing to the understanding of the potential therapeutic applications of these compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Enantiopure Piperazines Synthesis

The synthesis of enantiopure piperazines, which are closely related to the target compound, has been explored for their potential applications in pharmaceuticals and drug development. Viso et al. (2006) studied the synthesis of such compounds, highlighting the importance of stereochemistry in drug design and development (Viso, Fernández de la Pradilla, Flores, García, Tortosa, & López-Rodríguez, 2006).

Electronic and Excited State Properties

Julie et al. (2021) conducted a study on a similar compound, focusing on its structural, electronic, and excited state properties in different solvents. This research provides insights into the physicochemical properties and potential applications in materials science (Julie, Prabhu, Elamuruguporchelvi, Basha Asif, Muthu, & Irfan, 2021).

Biochemical and Pharmacological Studies

Shim et al. (2002) investigated the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. Such studies contribute to the understanding of receptor-ligand interactions and the development of targeted therapies (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Screening for Forensic Applications

Silva et al. (2021) developed a rapid screening method for detecting compounds related to this compound in forensic samples. This illustrates the relevance of such compounds in forensic science (Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021).

Properties

IUPAC Name

4-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-2-4-15(5-3-14)20-7-9-21(10-8-20)19-12-13-1-6-16(22)11-17(13)23/h1-6,11-12,22-23H,7-10H2/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKIYLIWUOTXNT-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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